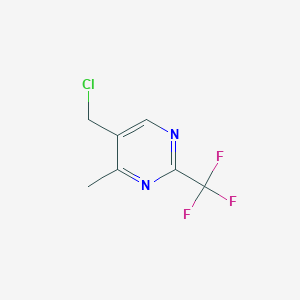

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c1-4-5(2-8)3-12-6(13-4)7(9,10)11/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCUOFAIABHBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

General Synthetic Strategy

The synthesis of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine generally involves:

- Formation of the pyrimidine core with appropriate substitution at positions 2 and 4.

- Introduction of the trifluoromethyl group at position 2.

- Chloromethylation at position 5 .

- Methylation at position 4 (or vice versa depending on starting materials).

A typical approach starts from a substituted pyrimidine precursor, such as 2-trifluoromethylpyrimidine derivatives, followed by selective chloromethylation and methylation steps under controlled conditions.

Specific Synthetic Methods

Chloromethylation

- The chloromethyl group is introduced via nucleophilic substitution using chloromethylating agents such as chloromethyl magnesium bromide (ClCH₂MgBr) or chloromethyl ethers.

- Reactions are typically carried out under anhydrous conditions to avoid hydrolysis.

- The chloromethylation is regioselective for the 5-position due to electronic effects influenced by the trifluoromethyl substituent at position 2.

Methylation

- The methyl group at position 4 is installed using methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH).

- This step requires careful stoichiometric control to prevent over-alkylation.

Trifluoromethylation

- Trifluoromethylation can be achieved by reacting pyrimidine precursors with trifluoromethylating agents such as sodium trifluoromethanesulfinate (CF₃SO₂Na) in the presence of organic peroxides.

- This reaction is often conducted in aqueous media with transition metal catalysts (e.g., FeSO₄) to improve yield and selectivity.

- An example includes the synthesis of 2,4-dichloro-5-trifluoromethylpyrimidine as an intermediate, which can be further functionalized to the target compound.

Alternative Approaches

- Some methods employ direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones using 4-(iodomethyl)pyrimidines as alkylating agents, offering chemoselective O-alkylation pathways that could be adapted for chloromethyl derivatives.

Industrial and Laboratory Scale Production

Industrial Scale Synthesis

- Large-scale synthesis typically uses batch reactors with optimized reaction parameters for yield and purity.

- Continuous flow reactors have been explored to improve reaction control and scalability.

- Purification methods include crystallization and chromatographic techniques to achieve high purity (>95%).

Laboratory Scale Synthesis

- Laboratory syntheses emphasize control over regioselectivity and reaction monitoring via thin-layer chromatography (TLC).

- Purification is commonly performed using silica gel column chromatography with hexane/ethyl acetate mixtures or recrystallization from ethanol/water.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Trifluoromethylation | CF₃SO₂Na, organic peroxide (e.g., TBHP), FeSO₄ catalyst, aqueous medium, 40-100°C | High selectivity; avoids toxic gaseous reagents |

| Chloromethylation | ClCH₂MgBr or chloromethyl ether, anhydrous solvent (e.g., DMF), base (K₂CO₃) | Regioselective for position 5; moisture sensitive |

| Methylation | Methyl iodide, NaH, anhydrous solvent (e.g., DMF) | Avoids over-alkylation; requires stoichiometric control |

| Purification | Silica gel chromatography, recrystallization | Ensures >95% purity |

Research Findings and Analytical Characterization

- NMR Spectroscopy : ¹H NMR shows methyl protons around δ 2.5 ppm; ¹³C NMR confirms trifluoromethyl carbon signals near δ 120–125 ppm.

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 210.58 g/mol confirms molecular weight.

- X-ray Crystallography : Provides structural confirmation including bond angles and conformation.

- HPLC Analysis : Reverse-phase C18 columns with acetonitrile/water gradients confirm purity levels exceeding 95%.

Challenges and Solutions in Preparation

- Regioselectivity : Electronic effects of the trifluoromethyl group favor substitution at position 5 for chloromethylation. Computational studies (DFT) assist in predicting reactive sites.

- Hydrolysis Sensitivity : The trifluoromethyl group is sensitive to strong acidic or basic conditions; reactions are optimized at neutral to slightly acidic pH to prevent decomposition.

- Handling of Reagents : Chloromethylating agents and trifluoromethyl sources require careful handling under anhydrous and inert atmosphere conditions to prevent side reactions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Trifluoromethylation of uracil derivatives | Uracil, CF₃SO₂Na, TBHP, FeSO₄ | Aqueous medium, 40-100°C | Environmentally benign, scalable | Requires catalyst optimization |

| Chloromethylation | 2-trifluoromethylpyrimidine | ClCH₂MgBr, K₂CO₃, DMF, anhydrous | Regioselective, high yield | Moisture sensitive |

| Methylation | Chloromethylated pyrimidine | CH₃I, NaH, DMF | Controlled alkylation | Requires careful stoichiometry |

| Direct alkylation | 4-(trifluoromethyl)pyrimidin-2(1H)-ones | 4-(iodomethyl)pyrimidines | Chemoselective O-alkylation | Limited reports on chloromethyl |

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while coupling reactions could produce various biaryl or alkyl-aryl compounds.

Scientific Research Applications

Agrochemical Applications

Herbicidal Activity

The primary application of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is as an intermediate in the synthesis of herbicides. Trifluoromethylpyridines, including derivatives of this compound, have been shown to exhibit potent herbicidal properties. For instance, fluorinated pyridine derivatives have been utilized in developing crop protection agents that target specific weed species while minimizing damage to crops like wheat and barley .

Synthesis of Herbicides

The synthesis pathways often involve chlorination and fluorination steps to modify the pyrimidine structure for enhanced biological activity. The compound can be transformed into various herbicides through reactions with other chemical agents, leading to products that effectively control weed populations . The introduction of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of the resulting compounds, making them more effective as agrochemicals.

Pharmaceutical Applications

Drug Development

In the pharmaceutical industry, this compound serves as a building block for developing new therapeutic agents. Its derivatives are investigated for their potential in treating various diseases due to their unique chemical properties. For example, trifluoromethylpyrimidines have been incorporated into drug candidates aimed at targeting bacterial infections and cancer treatment .

Biological Activity

Studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activities compared to their non-fluorinated counterparts. This is attributed to the electronegative nature of fluorine, which can influence the pharmacokinetics and pharmacodynamics of drugs . Several clinical trials are currently investigating new drugs based on these derivatives, highlighting their potential in modern medicine.

Case Study 1: Herbicide Development

A notable case study involves the development of a new herbicide based on this compound. Researchers synthesized several derivatives and tested them against common cereal crop weeds. The results indicated that certain derivatives exhibited high levels of selectivity and efficacy, leading to reduced crop damage and improved yield .

Case Study 2: Antibacterial Agents

Another study focused on synthesizing antibacterial agents derived from this compound. The research demonstrated that modifications at the pyrimidine ring significantly impacted antibacterial activity against resistant strains of bacteria. These findings suggest promising avenues for developing new antibiotics using trifluoromethylpyrimidines as core structures .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The trifluoromethyl group, in particular, enhances the compound’s ability to interact with biological molecules through increased lipophilicity and electronic effects . This can lead to the inhibition of enzyme activity or modulation of receptor function, ultimately affecting cellular processes and pathways.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The electronic and steric properties of pyrimidine derivatives are heavily influenced by substituent positions:

- Target Compound : The trifluoromethyl group at position 2 exerts a strong electron-withdrawing effect, activating the ring for electrophilic substitution at positions 4 and 4. The chloromethyl group at position 5 enhances reactivity toward nucleophilic displacement .

- 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (): The 4-chloro and 5,6-dimethyl substituents create steric hindrance, reducing accessibility for further reactions compared to the target compound. The absence of a chloromethyl group limits its utility in alkylation reactions .

- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (): The dichloro substitution at positions 2 and 4 increases electrophilicity but reduces selectivity in subsequent functionalization due to competing reactive sites .

Physical Properties

Melting points and stability vary significantly with substituent patterns:

The higher melting point of compound 7 (196–198°C) compared to other analogs underscores the stabilizing effect of aromatic phenyl groups and hydrogen bonding .

Analytical Characterization

- Spectroscopy : ¹H NMR of compound 7 () reveals distinct signals for CH2 (δ 4.30 ppm) and NH (δ 3.80 ppm), critical for verifying chloromethyl incorporation . LCMS and HPLC data () highlight the utility of mass spectrometry in confirming molecular weights (e.g., m/z 299 [M+H]⁺ for dichloropyrimidine analogs) .

Research Findings and Implications

- Structural Flexibility : The trifluoromethyl group’s position dictates reactivity; para-substituted analogs (e.g., ) show enhanced stability, while ortho-substituted derivatives may exhibit steric challenges .

- Synthetic Challenges : Chloromethyl introduction requires careful control, as excess SOCl2 can lead to byproducts (e.g., sulfonation) .

- Applications : Pyrimidine derivatives with chloromethyl groups are pivotal in synthesizing antiviral agents (e.g., remdesivir analogs) and herbicides, leveraging their reactivity for functional diversification .

Biological Activity

5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C7H6ClF3N2

- CAS Number : 1638221-46-1

This pyrimidine derivative features a chloromethyl group, a methyl group, and a trifluoromethyl group, which are crucial for its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

- Case Study : A study evaluated the compound against human cancer cell lines such as MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma). The results demonstrated that this compound inhibited cell proliferation with varying degrees of efficacy.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 10.5 | Moderate |

| DU145 | 8.3 | High |

| A375 | 12.0 | Moderate |

The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by increased sub-G1 phase populations in flow cytometry analyses.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

- Study Findings : In vitro tests showed that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| MRSA | 15 |

| E. coli | 20 |

These results indicate potential applications in treating resistant bacterial infections.

3. Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes, particularly those involved in inflammatory pathways.

- Example : The compound demonstrated significant inhibition of COX-2 enzyme activity, which is crucial for mediating inflammation and pain.

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| COX-2 | 0.25 | Competitive |

This property suggests its potential use in anti-inflammatory therapies.

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. Modifications to the trifluoromethyl and chloromethyl groups can enhance potency and selectivity.

Key Findings from SAR Studies

- Substitution at the 4-position significantly affects anticancer activity.

- The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity, improving cell membrane permeability.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation steps. For example, chloromethyl groups can be introduced via nucleophilic substitution using chlorinating agents like POCl₃, while trifluoromethylation may employ reagents such as CF₃I or CuCF₃. Intermediate characterization relies on ¹H/¹³C NMR to confirm substituent positions and GC-MS to verify purity. Recrystallization in ethanol or acetonitrile is often used for purification .

Q. How is the structural conformation of this compound validated, and what techniques are critical for confirming its geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond angles, dihedral angles, and crystal packing. For instance, studies on analogous pyrimidines reveal deviations in planarity (e.g., dihedral angles ~12° between pyrimidine and phenyl rings). Complementary techniques like FT-IR and Raman spectroscopy validate functional groups, while DFT calculations align theoretical and experimental geometries .

Q. What safety protocols are essential when handling reactive intermediates during synthesis?

- Methodological Answer : Chloromethyl and trifluoromethyl groups are highly reactive. Use fume hoods and inert atmospheres (N₂/Ar) to prevent hydrolysis or side reactions. Waste containing halogenated byproducts must be segregated and treated by neutralization (e.g., with NaOH) before disposal. Personal protective equipment (PPE), including acid-resistant gloves and goggles, is mandatory .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer : Design of Experiments (DoE) is critical. For example, varying temperatures (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling) can be tested. Response Surface Methodology (RSM) identifies optimal parameters, while HPLC tracking monitors reaction progress. Yields >80% are achievable with precise stoichiometric control of CF₃ sources .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict sites for nucleophilic attack. For example, the chloromethyl group’s electrophilicity can be quantified via Fukui indices. Molecular dynamics simulations further assess solvation effects, guiding solvent selection (e.g., DMSO enhances leaving-group stability) .

Q. How do researchers resolve contradictions in reported synthetic yields of halogenated pyrimidines?

- Methodological Answer : Meta-analysis of literature data identifies variables like catalyst purity or moisture content. Statistical tools (ANOVA, t-tests) compare yields under standardized conditions. Reproducibility is improved by adhering to IUPAC guidelines for reporting reaction parameters (e.g., exact stoichiometry, drying protocols for solvents) .

Q. What in vitro assays evaluate the biological activity of derivatives of this compound?

- Methodological Answer : Derivatives are screened for antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Enzyme inhibition studies (e.g., kinase assays) use fluorescence-based substrates. Cytotoxicity is assessed via MTT assays on cancer cell lines, with IC₅₀ values normalized to controls. Structural modifications (e.g., adding thiophene rings) enhance bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.